molecular formula C12H13NO4 B8384668 2-[4-(2-oxo-1,3-Oxazolidin-3-yl)phenyl]propanoic Acid

2-[4-(2-oxo-1,3-Oxazolidin-3-yl)phenyl]propanoic Acid

Cat. No. B8384668
M. Wt: 235.24 g/mol
InChI Key: CNMIBNGNPMIOKL-UHFFFAOYSA-N
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Patent
US06455559B1

Procedure details

0.5 g (1.85 mmol) of 2-(4-{[(2-chloroethoxy)carbonyl]amino}phenyl)propanoic acid were dissolved in 10 ml of N,N-dimethylformamide and 0.45 g (3.7 mmol) of potassium carbonate were added. After 48 hours the solvent was evaporated under vacuum, the residue redissolved with dichloromethane and washed with hydrochloric acid 0.5 N. The organic layer was dried over sodium sulphate and evaporated. 0.35 g (80% yield) of the title compound crystallized from a mixture ethylacetate-diisopropylether.
Name
ethylacetate diisopropylether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-{[(2-chloroethoxy)carbonyl]amino}phenyl)propanoic acid
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.45 g
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][O:4][C:5]([NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]([CH3:18])[C:15]([OH:17])=[O:16])=[CH:10][CH:9]=1)=[O:6].C(=O)([O-])[O-].[K+].[K+].C(OC(=O)C)C.C(OC(C)C)(C)C>CN(C)C=O>[O:6]=[C:5]1[N:7]([C:8]2[CH:13]=[CH:12][C:11]([CH:14]([CH3:18])[C:15]([OH:17])=[O:16])=[CH:10][CH:9]=2)[CH2:2][CH2:3][O:4]1 |f:1.2.3,4.5|

Inputs

Step One
Name
ethylacetate diisopropylether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O.C(C)(C)OC(C)C
Step Two
Name
2-(4-{[(2-chloroethoxy)carbonyl]amino}phenyl)propanoic acid
Quantity
0.5 g
Type
reactant
Smiles
ClCCOC(=O)NC1=CC=C(C=C1)C(C(=O)O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.45 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 48 hours the solvent was evaporated under vacuum
Duration
48 h
DISSOLUTION
Type
DISSOLUTION
Details
the residue redissolved with dichloromethane
WASH
Type
WASH
Details
washed with hydrochloric acid 0.5 N
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
O=C1OCCN1C1=CC=C(C=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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